Sodium isovalerate-1-13C

CAS No.: 287389-33-7

Cat. No.: VC2284885

Molecular Formula: C5H9NaO2

Molecular Weight: 125.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 287389-33-7 |

|---|---|

| Molecular Formula | C5H9NaO2 |

| Molecular Weight | 125.11 g/mol |

| IUPAC Name | sodium;3-methyl(113C)butanoate |

| Standard InChI | InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1/i5+1; |

| Standard InChI Key | JJZAWYXASMCCLB-LJJZSEGWSA-M |

| Isomeric SMILES | CC(C)C[13C](=O)[O-].[Na+] |

| SMILES | CC(C)CC(=O)[O-].[Na+] |

| Canonical SMILES | CC(C)CC(=O)[O-].[Na+] |

Introduction

Fundamental Characteristics of Sodium Isovalerate-1-13C

Chemical Structure and Properties

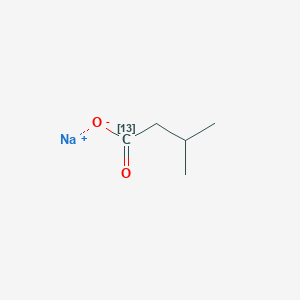

Sodium isovalerate-1-13C is an isotopically labeled form of sodium isovalerate, where the carboxyl carbon (position 1) is enriched with the carbon-13 isotope. The compound has the chemical formula C₅H₉NaO₂ and is identified by CAS Registry Number 287389-33-7 . The molecular structure features a branched five-carbon chain with the labeled carbon (¹³C) at the carboxyl position, which is bound to sodium to form the salt.

The compound exists as a solid at room temperature and belongs to the family of short-chain fatty acid salts. Its physical properties differ slightly from its non-labeled counterpart due to the presence of the heavier carbon isotope, though these differences are generally minimal in terms of chemical reactivity .

Significance of Carbon-13 Labeling

The incorporation of carbon-13 at the carboxyl position enables researchers to track the metabolic fate of this molecule through various biological processes. Unlike radioactive isotopes, carbon-13 is a stable isotope that can be safely used in biological systems and detected through specialized analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry .

This strategic labeling allows scientists to monitor specific carbon atoms as they progress through metabolic pathways, providing crucial insights into cellular metabolism that would otherwise be difficult to obtain. The carbon-13 nucleus possesses magnetic properties that make it detectable by NMR, creating a distinctive signal that can be differentiated from the more abundant carbon-12 isotope .

Synthesis and Preparation Methods

Laboratory Synthesis Techniques

The laboratory synthesis of sodium isovalerate-1-13C typically involves a neutralization reaction between isovaleric acid-1-13C and sodium hydroxide. The process begins with dissolving isovaleric acid-1-13C in an appropriate solvent, commonly water or ethanol. Sodium hydroxide solution is then carefully added to achieve neutralization, resulting in the formation of the sodium salt .

The reaction can be represented by the following equation:

CH₃-CH(CH₃)-CH₂-¹³COOH + NaOH → CH₃-CH(CH₃)-CH₂-¹³COONa + H₂O

This synthesis requires careful monitoring of pH and temperature to ensure complete neutralization while avoiding potential side reactions. After completion, purification steps such as recrystallization may be employed to obtain the compound with high isotopic purity.

Industrial Production Considerations

For industrial-scale production, similar synthetic routes are employed but with modifications to accommodate larger quantities. The process demands high-purity reagents and carefully controlled reaction conditions to maintain isotopic integrity. Industrial production typically utilizes larger reactors with continuous monitoring systems to control temperature, pH, and reaction progress .

The starting material, isovaleric acid-1-13C, is itself produced through specialized synthetic pathways involving carbon-13 enriched precursors. The cost of industrial production is considerably higher than for non-labeled compounds due to the expense of carbon-13 enriched starting materials, making sodium isovalerate-1-13C a relatively high-value research chemical.

Analytical Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for characterizing sodium isovalerate-1-13C and confirming its isotopic enrichment. The 13C NMR spectrum provides direct evidence of carbon-13 incorporation, with the labeled carbon typically showing enhanced signal intensity relative to other carbon positions .

Based on similar compounds, the expected 13C NMR data for sodium isovalerate-1-13C would show a characteristic signal for the labeled carboxyl carbon, typically in the region of 170-185 ppm. The spectrum would also display signals for the remaining carbon atoms in the isovalerate chain, albeit with natural abundance 13C intensity .

Below is a table illustrating the typical 13C NMR chemical shifts expected for sodium isovalerate-1-13C:

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C1 (13C-labeled) | 175-185 | Carboxylate carbon |

| C2 | 40-45 | Methylene adjacent to carboxylate |

| C3 | 25-30 | Methine carbon |

| C4 & C5 | 20-25 | Methyl groups |

Mass Spectrometry

Mass spectrometry serves as a complementary technique for confirming the molecular weight and isotopic enrichment of sodium isovalerate-1-13C. The presence of the 13C isotope increases the molecular weight by approximately 1 atomic mass unit compared to the non-labeled compound .

Mass spectrometric analysis typically reveals the molecular ion peak and fragmentation patterns that confirm the structure and isotopic labeling position. The fragmentation pattern can be particularly useful in confirming that the 13C label is specifically at the carboxyl carbon position.

Research Applications and Methodologies

Metabolic Pathway Investigations

Sodium isovalerate-1-13C serves as a valuable tracer compound in metabolic investigations, particularly in studies focused on branched-chain amino acid metabolism. The 13C label allows researchers to track the fate of the isovalerate molecule as it undergoes various metabolic transformations within biological systems .

When introduced into cellular or tissue systems, the labeled carbon can be traced through various metabolic intermediates, providing insights into metabolic flux and pathway activities. This approach has been instrumental in understanding the metabolism of leucine, one of the essential branched-chain amino acids that produces isovalerate during its catabolic pathway .

Energy Metabolism Studies

Research employing 13C-labeled compounds like sodium isovalerate-1-13C has provided critical insights into energy metabolism. Studies have tracked the incorporation of the labeled carbon into key metabolites such as pyruvate and acetyl-CoA, illuminating the contribution of branched-chain fatty acids to cellular energy production .

The ability to monitor these metabolic transformations with precision has enhanced our understanding of how different tissues utilize various energy substrates, with implications for metabolic disorders and potential therapeutic interventions.

Comparative Analysis with Related Compounds

Sodium Butyrate-1-13C

Sodium butyrate-1-13C (CAS: 62601-04-1) represents a structurally related compound with similar applications in metabolic research. Both compounds are sodium salts of short-chain fatty acids with carbon-13 labeling at the carboxyl position .

Comparative properties of these compounds are summarized in the following table:

| Property | Sodium Isovalerate-1-13C | Sodium Butyrate-1-13C |

|---|---|---|

| Chemical Formula | C₅H₉NaO₂ | C₄H₇NaO₂ |

| Molecular Weight | ~125 g/mol | 111.1 g/mol |

| Structure | Branched-chain | Straight-chain |

| Melting Point | Not reported | 250-253°C |

| Applications | Branched-chain amino acid metabolism | Histone deacetylase inhibition, energy metabolism |

| CAS Number | 287389-33-7 | 62601-04-1 |

These structural differences result in distinct metabolic fates, with sodium butyrate-1-13C primarily entering energy metabolism pathways, while sodium isovalerate-1-13C more specifically relates to branched-chain amino acid metabolism .

Other Isotopically Labeled Metabolic Tracers

Within the broader context of metabolic research, sodium isovalerate-1-13C is part of a comprehensive toolkit of isotopically labeled compounds used for metabolic investigations. Other commonly employed tracers include 13C-labeled glucose, lactate, pyruvate, and various fatty acids .

Each of these tracers offers unique advantages for investigating specific aspects of metabolism. The selection of an appropriate tracer compound depends on the specific metabolic pathway under investigation and the research questions being addressed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume